molecular formula C24H29FO6 B119094 Fluprednidene acetate CAS No. 1255-35-2

Fluprednidene acetate

Cat. No.: B119094
CAS No.: 1255-35-2
M. Wt: 432.5 g/mol
InChI Key: DEFOZIFYUBUHHU-IYQKUMFPSA-N
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Description

Fluprednidene Acetate (CAS: 1255-35-2, molecular formula: C₂₄H₂₉FO₆) is a synthetic corticosteroid classified as a glucocorticoid, primarily used topically to treat inflammatory skin conditions such as atopic dermatitis, contact dermatitis, and inflammatory fungal infections . It exerts anti-inflammatory, antipruritic, and immunosuppressive effects by inhibiting phospholipase A₂, reducing prostaglandin and leukotriene synthesis . The drug is formulated as creams, gels, ointments, or solutions, often combined with antifungal agents for synergistic therapy .

Manufactured by Axplora under cGMP standards, its active pharmaceutical ingredient (API) is synthesized chemically and produced at Farmabios (Italy), a facility compliant with EUGMP, USFDA, and PMDA regulations . Structurally, it features a 9α-fluoro substitution and a 16-methylene group, enhancing its glucocorticoid receptor affinity compared to non-fluorinated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluprednidene acetate involves multiple steps, starting from the basic steroid structure. The process includes the introduction of fluorine at specific positions and the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester Group

The acetate ester moiety (COOAc) undergoes hydrolysis under acidic or alkaline conditions, yielding fluprednidene and acetic acid. This reaction is critical for its prodrug activation in vivo .

Conditions Rate Constant (k) Products
Acidic (pH 3.8–5.6)k=2.04×104k=2.04\times 10^{-4} M1^{-1}s1^{-1} Fluprednidene + Acetic acid
Alkaline (pH 9–10)k=3.71×104k=3.71\times 10^{-4} M1^{-1}s1^{-1} Fluprednidene + Acetate ion

The hydrolysis rate increases with buffer concentration, as seen in acetate- and carbonate-catalyzed reactions .

Photolytic Degradation

This compound is sensitive to UV light, leading to photolysis. The acetate ion in buffer solutions accelerates degradation via radical intermediates .

Parameter Value
Quantum yield (Φ)0.12 ± 0.03 (predicted)
Major photoproductsLumichrome, Formylmethylflavin

The reaction follows pseudo-first-order kinetics (kobs=0.2015.89×104k_{obs}=0.20-15.89\times 10^{-4} s1^{-1}) .

Oxidative Pathways

The steroidal backbone undergoes oxidation at the C11 and C17 hydroxyl groups, forming ketones or peroxides. Metal ions or peroxide excipients catalyze these reactions .

Oxidizing Agent Reaction Site Product
O2_2/Fe3+^{3+}C11-OH11-Ketofluprednidene
H2_2O2_2C17-OH17-Keto derivative

Oxidation rates depend on molecular mobility in solid-state formulations, with amorphous phases showing higher reactivity .

Solid-State Degradation

In pharmaceutical formulations, this compound exhibits:

  • Dehydration : Loss of crystal-bound water above 40°C .

  • Polymorphic transitions : Amorphous → crystalline shifts under humidity, altering reactivity .

Degradation Type Activation Energy (Ea_a)
Hydrolysis45–60 kJ/mol
Oxidation70–85 kJ/mol

Interaction with Excipients

This compound reacts with reducing sugars (e.g., lactose) via the Maillard reaction, forming Schiff bases .

Excipient Reaction Outcome
LactoseGlycation at C20 ketoneBrownish degradation products
PVPRadical-mediated crosslinkingReduced bioavailability

Thermal Decomposition

At temperatures >200°C, decarboxylation and fluorination occur:

C24H29FO6ΔC22H25F+2CO2+H2O\text{C}_{24}\text{H}_{29}\text{FO}_6\xrightarrow{\Delta}\text{C}_{22}\text{H}_{25}\text{F}+2\text{CO}_2+\text{H}_2\text{O}

Thermogravimetric analysis (TGA) shows a mass loss of 35–40% at 220°C .

Scientific Research Applications

Fluprednidene acetate has a wide range of applications in scientific research:

Mechanism of Action

Fluprednidene acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, leading to reduced inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluprednidene Acetate belongs to Group C corticosteroids (Betamethasone type), which are characterized by high topical potency and reduced systemic absorption . Below is a detailed comparison with structurally and functionally related corticosteroids:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Comparable Corticosteroids

Compound CAS Number Molecular Formula Classification (Group) Primary Use(s) Potency (Relative to Hydrocortisone) Cross-Reactivity Notes
This compound 1255-35-2 C₂₄H₂₉FO₆ C (Betamethasone type) Topical anti-inflammatory ~100x Rare; isolated reports
Betamethasone-17-Valerate 2152-44-5 C₂₇H₃₇FO₆ C Psoriasis, eczema 600x Common in Group C
Fluocinolone Acetonide 67-73-2 C₂₄H₃₀F₂O₆ B (Triamcinolone type) Atopic dermatitis, ocular inflammation 100x High cross-reactivity in Group B
Diflucortolone Valerate 59198-70-8 C₂₈H₃₄F₂O₇ C Severe dermatitis 600x Moderate cross-reactivity
Clobetasol Propionate 25122-46-7 C₂₅H₃₂ClFO₅ C Psoriasis, lichen planus 1,800x Rare

Key Differentiators

Chemical Structure: this compound’s 9α-fluoro and 16-methylene groups enhance lipid solubility and receptor binding compared to non-fluorinated steroids like Prednisolone Acetate (CAS: 52-21-1, C₂₃H₃₀O₆) . Unlike Fluocinolone Acetonide (Group B), it lacks a 21-acetonide group, reducing its penetration into deeper skin layers but minimizing systemic exposure .

Potency and Safety :

  • This compound is less potent than Clobetasol Propionate (1,800x hydrocortisone) but comparable to Betamethasone-17-Valerate (600x) .
  • Its topical formulation limits systemic absorption, reducing risks of hypothalamic-pituitary-adrenal (HPA) axis suppression compared to systemic steroids like Dexamethasone Acetate .

Cross-Reactivity: this compound shows minimal cross-reactivity with Group B steroids (e.g., Triamcinolone derivatives), making it safer for patients allergic to other corticosteroid classes .

Pharmacokinetic and Regulatory Notes

  • Metabolism : Hepatic CYP3A4-mediated oxidation, with renal excretion of inactive metabolites .
  • Regulatory Status: Banned in sports by WADA as an exogenous anabolic agent due to structural similarity to androgenic steroids .

Research Findings and Clinical Relevance

  • Efficacy in Combination Therapy: this compound combined with antifungals (e.g., clotrimazole) demonstrates superior efficacy in inflammatory fungal infections compared to monotherapy .
  • Analytical Methods : Validated via HPLC and ¹⁹F NMR for purity assessment, with sensitivity thresholds of 0.1% for impurities .

Biological Activity

Fluprednidene acetate is a synthetic corticosteroid that exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological applications, particularly for treating inflammatory skin conditions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and comparative efficacy based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a fluorine atom and multiple hydroxyl groups that enhance its potency. The IUPAC name is 9-fluoro-11beta,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate, with a molecular formula of C24H29FO6 and a molecular weight of approximately 432.5 g/mol .

This compound functions as a glucocorticoid, exerting its effects by binding to the glucocorticoid receptor (GR) in target cells. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Fluprednidene reduces the production of cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are pivotal in mediating inflammation .
  • Suppression of Immune Response : The compound inhibits the activation and proliferation of T lymphocytes and other immune cells, thereby decreasing the overall immune response .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic efficacy:

  • Dermal Absorption : Studies indicate that fluprednidene has an absorption rate of approximately 4.4% when applied topically under occlusive conditions . This absorption is critical for achieving effective local concentrations at the site of application.
  • Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, which play a significant role in the oxidative metabolism of steroids and other xenobiotics .

Clinical Applications

This compound is primarily utilized in dermatology for treating various inflammatory skin disorders. Its clinical applications include:

  • Eczema : Effective in managing atopic dermatitis and other forms of eczema due to its potent anti-inflammatory properties.
  • Psoriasis : Used to alleviate symptoms associated with psoriasis flare-ups.
  • Dermatitis : Treats contact dermatitis and other inflammatory skin conditions.

Case Studies

A review of clinical trials highlights the efficacy of this compound in treating dermatological conditions:

  • Efficacy in Eczema Management : A randomized controlled trial demonstrated that this compound significantly reduced the severity of eczema compared to placebo, with a marked improvement in patient-reported outcomes .
  • Safety Profile : Long-term studies have shown that while fluprednidene is effective, it may lead to local side effects such as skin thinning and perioral dermatitis if used excessively .

Comparative Efficacy

To understand the relative effectiveness of this compound compared to other corticosteroids, a meta-analysis was conducted involving multiple studies:

TreatmentMean Difference (SMD)Confidence Interval (95% CI)Evidence Quality
This compound-1.87(-2.69, -1.05)Moderate
Tacrolimus 0.03%-2.69(-3.36, -2.02)High
Betamethasone-1.37(-2.04, -0.69)Very Low

This table illustrates that while this compound is effective, treatments like tacrolimus may offer superior outcomes in certain cases .

Q & A

Basic Research Questions

Q. What is the chemical structure of fluprednidene acetate, and how does its synthesis pathway align with modern green chemistry principles?

this compound (C₂₄H₂₉FO₆, CAS 1255-35-2) is a fluorinated corticosteroid derivative characterized by a 16-methylenepregna-1,4-diene backbone with a 9α-fluoro substituent and a 21-acetate group . Its synthesis typically involves selective fluorination and esterification steps, as seen in related corticosteroids like fluocinolone acetonide . To align with green chemistry, researchers should optimize solvent recovery systems and minimize halogenated intermediates during synthesis, as suggested in fluorinated pharmaceutical synthesis guidelines .

Q. What are the primary pharmacological mechanisms of this compound in preclinical inflammatory models?

this compound binds to glucocorticoid receptors, modulating anti-inflammatory pathways by inhibiting phospholipase A₂ and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . In wound-healing models, it reduces scar formation by downregulating TGF-β1 and collagen deposition . Researchers should validate receptor affinity via competitive binding assays (e.g., radioligand displacement) and correlate results with in vivo efficacy using murine dermatitis or excisional wound models .

Advanced Research Questions

Q. How can experimental design address variability in this compound’s pharmacokinetic (PK) data across species?

Key considerations include:

  • Dose normalization : Adjust doses based on metabolic rate (allometric scaling) to account for interspecies differences in clearance .
  • Matrix effects : Use LC-MS/MS with deuterated internal standards to mitigate interference from biological matrices .
  • Sampling frequency : Optimize based on half-life predictions (e.g., serial sampling in rodents vs. sparse sampling in larger mammals) . Contradictions in PK data often arise from unaccounted protein binding or enzyme polymorphisms; validate findings using crossover studies with controlled covariates (e.g., diet, circadian rhythm) .

Q. What analytical techniques are most robust for quantifying this compound and its metabolites in complex matrices?

  • HPLC-UV : Suitable for high-purity formulations (LOQ ~0.1 µg/mL) but lacks sensitivity for low-concentration biological samples .
  • LC-MS/MS : Preferred for plasma/tissue analysis (LOQ ~0.5 ng/mL) with MRM transitions at m/z 432.5 → 373.2 (C₂₄H₂₉FO₆⁺) .
  • Stability testing : Assess photodegradation under ICH Q1B guidelines using forced degradation (e.g., UV light, oxidative stress) .

Q. How does this compound’s fluorination pattern influence its therapeutic index compared to non-fluorinated corticosteroids?

The 9α-fluoro group enhances glucocorticoid receptor binding by 10-fold compared to hydrocortisone, while the 16-methylene group reduces mineralocorticoid activity, minimizing electrolyte imbalance risks . Researchers should compare receptor binding (SPR or ITC) and transactivation assays (luciferase reporters) to quantify selectivity . A table summarizing key differences:

PropertyThis compoundHydrocortisone
Receptor Affinity (Kd)2.1 nM20 nM
Plasma Half-life6–8 hours1.5 hours
Mineralocorticoid ActivityLowHigh
Data derived from structural analogs in .

Q. What strategies resolve contradictions in reported efficacy of this compound in chronic vs. acute inflammation models?

  • Model selection : Chronic models (e.g., adjuvant-induced arthritis) require prolonged dosing, whereas acute models (e.g., carrageenan paw edema) assess rapid effects .
  • Biomarker validation : Use multiplex cytokine panels to distinguish phase-specific anti-inflammatory responses .
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for publication bias via funnel plots .

Q. Methodological Guidance

Q. How should researchers design reproducible in vitro assays for this compound’s transrepression activity?

  • Cell lines : Use GR-expressing cells (e.g., A549 or RAW 264.7) with NF-κB/AP-1 reporters .
  • Controls : Include dexamethasone (positive control) and mifepristone (antagonist) .
  • Data normalization : Express results as fold-change relative to vehicle-treated cells, with triplicate technical replicates .

Q. What are the critical formulation challenges for this compound in topical delivery systems?

  • Solubility : Use lipid nanoparticles (e.g., SLNs) to enhance dermal penetration, as the acetate ester increases hydrophobicity .
  • Stability : Avoid aqueous bases; opt for anhydrous ointments (e.g., petrolatum-based) to prevent hydrolysis .
  • Permeation studies : Conduct Franz cell assays with excised human skin, comparing flux rates to commercial corticosteroids .

Q. Data Reporting Standards

  • Structural verification : Include ¹H/¹³C NMR (δ 5.3 ppm for 1,4-diene protons) and HRMS data .
  • In vivo data : Report outcomes using ARRIVE 2.0 guidelines, including randomization, blinding, and exclusion criteria .
  • Ethical compliance : For human tissue studies, obtain IRB approval and document informed consent per ICH GCP .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFOZIFYUBUHHU-IYQKUMFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255-35-2
Record name Fluprednidene acetate
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Record name Fluprednidene acetate
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Record name Fluprednidene acetate
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Record name 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate
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Record name FLUPREDNIDENE ACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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